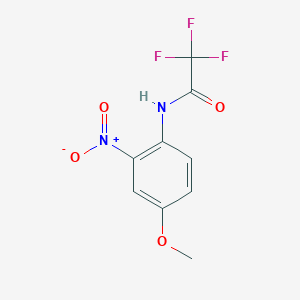![molecular formula C11H13F2N3O2 B7554951 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)
2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide, also known as DFB, is a chemical compound that has been the subject of numerous scientific studies due to its potential therapeutic properties. DFB is a small molecule inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer, Alzheimer's disease, and viral infections.
作用机制
2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide is a potent inhibitor of CK2, a protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide disrupts these processes, leading to cell death in cancer cells and inhibition of viral replication.
Biochemical and Physiological Effects:
2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been shown to inhibit the growth and metastasis of tumors in animal models. In addition, 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C virus, and dengue virus. However, the exact biochemical and physiological effects of 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide are still being studied.
实验室实验的优点和局限性
One advantage of using 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. Additionally, 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of using 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide. One area of interest is the development of more potent and selective inhibitors of CK2, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide, as well as its potential applications in other diseases beyond cancer and viral infections. Finally, the development of more efficient and cost-effective synthesis methods for 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide could make it more accessible to researchers and accelerate its development as a therapeutic agent.
合成方法
The synthesis of 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide involves the reaction of 2,4-difluorobenzaldehyde with 1,4-diaminobutane in the presence of a catalyst such as acetic acid. The resulting product is then purified using column chromatography to obtain pure 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide. The synthesis of 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide has been optimized in recent years, resulting in higher yields and purity.
科学研究应用
2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C virus, and dengue virus. This suggests that 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide could be a valuable tool in the fight against viral infections.
属性
IUPAC Name |
2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O2/c12-7-2-1-6(8(13)3-7)5-16-11(18)9(14)4-10(15)17/h1-3,9H,4-5,14H2,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUFTUSQBQRLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)C(CC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)
![[1-[2-(4-Nitrophenyl)ethyl]imidazol-2-yl]methanol](/img/structure/B7554895.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)

![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)

![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)


![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)
